![molecular formula C8H9F3N2 B11907378 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine](/img/structure/B11907378.png)
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine
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Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine is a chemical compound with the molecular formula C8H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine typically involves the reaction of 5-(trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis or high-pressure reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound exhibits promising applications in the field of drug discovery and development. Its structural characteristics, particularly the trifluoromethyl substitution on the pyridine ring, contribute to enhanced lipophilicity and metabolic stability, which are crucial for pharmacological efficacy.
Potential Therapeutic Uses
- Anti-inflammatory Agents : Preliminary studies indicate that 1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine may act as an inhibitor in certain enzyme pathways associated with inflammatory conditions.
- Anticancer Activity : The compound's ability to interact with specific receptors suggests potential applications in cancer therapy, particularly through mechanisms that involve modulation of signaling pathways.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of related compounds has provided insights into how modifications can enhance biological activity. For instance, compounds with similar trifluoromethyl-pyridine structures have been evaluated for their antagonistic effects on specific receptors, leading to the identification of more potent derivatives .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that ensure the retention of desired stereochemistry and functional groups. Various synthetic pathways have been explored to create derivatives that may exhibit improved pharmacological properties or target specific biological pathways more effectively .
Case Study 1: TRPV1 Antagonism
A study explored the design of N-substituted analogues based on this compound, demonstrating significant antagonistic effects on TRPV1 receptors. The modifications led to enhanced potency compared to parent compounds, indicating a strong relationship between structural features and biological activity .
Case Study 2: Analgesic Properties
In another investigation, derivatives of this compound were evaluated in neuropathic pain models. Results showed that certain analogues exhibited superior analgesic effects with minimal side effects, suggesting their potential as therapeutic agents in pain management .
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure but with a chlorine atom instead of a hydrogen atom at the 3-position.
®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine: The enantiomer of the compound with potential differences in biological activity.
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride: A dihydrochloride salt form with different solubility and stability properties
Uniqueness
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine, also known as (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyridine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The presence of a chiral center indicates the existence of two enantiomers, (R)- and (S)-, which may exhibit different biological activities. Understanding these structural characteristics is crucial for exploring its pharmacological potential.
The mechanism of action of (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group significantly enhances binding affinity and selectivity, allowing the compound to modulate various biological pathways effectively. Research indicates that it may inhibit enzyme activity or block receptor signaling, leading to diverse physiological effects.
Antiinflammatory Properties
Preliminary studies have indicated that compounds similar to (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine exhibit anti-inflammatory activity. For instance, certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Neuropharmacological Potential
Research has suggested that this compound may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology. Its unique structure positions it as a candidate for developing therapeutic agents targeting neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine:
- Enzyme Inhibition Studies : A study highlighted the compound's ability to inhibit specific enzymes involved in metabolic processes, demonstrating its potential as an enzyme inhibitor.
- Cellular Effects : Research has shown that this compound can influence cellular signaling pathways and gene expression, which are critical for various biological functions.
- Comparative Analysis : A comparative analysis with other compounds revealed that those with similar trifluoromethyl substitutions exhibited enhanced biological activities, suggesting a common mechanism among them .
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)7-3-2-6(4-13-7)8(9,10)11/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFCACEJMSLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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